![molecular formula C16H20O2Si B1428321 {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol CAS No. 1244855-82-0](/img/structure/B1428321.png)
{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol
Übersicht
Beschreibung
{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol is an organic compound with the molecular formula C16H20O2Si It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further bonded to a dimethylsilyl group and a phenylmethanol moiety
Vorbereitungsmethoden
The synthesis of {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol typically involves the reaction of 3-methoxyphenylmagnesium bromide with dimethylchlorosilane, followed by the addition of benzaldehyde. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism by which {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol exerts its effects involves its interaction with specific molecular targets and pathways. The methoxy and dimethylsilyl groups play a crucial role in its reactivity and binding affinity to various biomolecules. The compound can modulate cellular processes by affecting enzyme activity, signal transduction pathways, and gene expression .
Vergleich Mit ähnlichen Verbindungen
{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol can be compared with other similar compounds, such as:
{2-[(3-Hydroxyphenyl)dimethylsilyl]phenyl}methanol: This compound has a hydroxy group instead of a methoxy group, which affects its reactivity and biological activity.
{2-[(3-Methylphenyl)dimethylsilyl]phenyl}methanol: The presence of a methyl group instead of a methoxy group results in different chemical and physical properties.
{2-[(3-Ethoxyphenyl)dimethylsilyl]phenyl}methanol: The ethoxy group introduces additional steric and electronic effects, influencing the compound’s behavior in chemical reactions.
Eigenschaften
IUPAC Name |
[2-[(3-methoxyphenyl)-dimethylsilyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2Si/c1-18-14-8-6-9-15(11-14)19(2,3)16-10-5-4-7-13(16)12-17/h4-11,17H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLSMMYEIKOAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)[Si](C)(C)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231817 | |
| Record name | 2-[(3-Methoxyphenyl)dimethylsilyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244855-82-0 | |
| Record name | 2-[(3-Methoxyphenyl)dimethylsilyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1244855-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Methoxyphenyl)dimethylsilyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {2-[(3-methoxyphenyl)dimethylsilyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


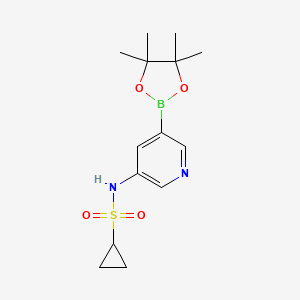
![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate](/img/structure/B1428240.png)
![7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428241.png)
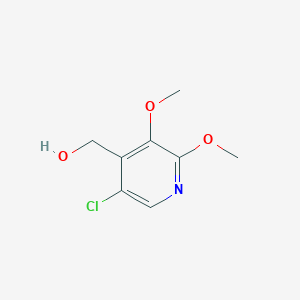
![5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1428243.png)
![3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol](/img/structure/B1428245.png)


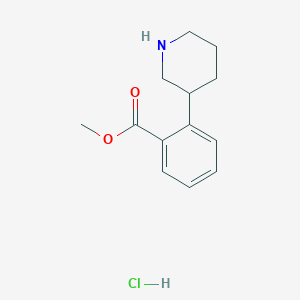
![(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B1428255.png)
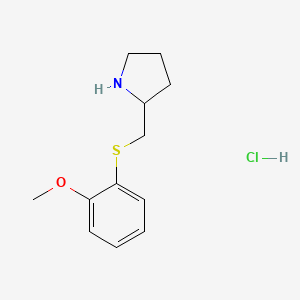
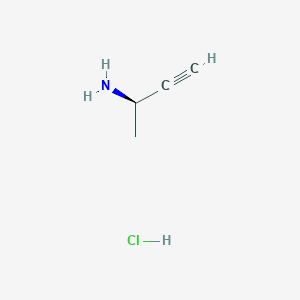

![5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428261.png)
